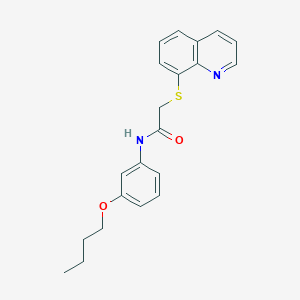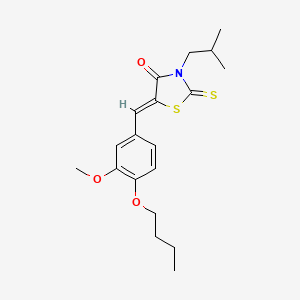![molecular formula C15H17O2P B5151715 [bis(2-methylphenyl)phosphoryl]methanol](/img/structure/B5151715.png)
[bis(2-methylphenyl)phosphoryl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(2-methylphenyl)phosphoryl]methanol, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder with the molecular formula C15H17O2P and a molecular weight of 270.27 g/mol. In
Mécanisme D'action
The mechanism of action of [bis(2-methylphenyl)phosphoryl]methanol is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in inflammation and oxidative stress. It can also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
[bis(2-methylphenyl)phosphoryl]methanol has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It can also increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it can inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [bis(2-methylphenyl)phosphoryl]methanol is its versatility. It can be used in various fields such as medicine, agriculture, and industry. It also has a relatively low toxicity profile, making it safe for use in lab experiments. However, one of the main limitations of [bis(2-methylphenyl)phosphoryl]methanol is its cost. It is a relatively expensive compound, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of [bis(2-methylphenyl)phosphoryl]methanol. In medicine, further research is needed to determine its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. In agriculture, further research is needed to determine its potential use in the treatment of plant diseases caused by fungi and bacteria. In industry, further research is needed to determine its potential use in the production of polymers and resins.
Conclusion
In conclusion, [bis(2-methylphenyl)phosphoryl]methanol is a versatile chemical compound that has potential applications in various fields such as medicine, agriculture, and industry. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. While it has several advantages such as versatility and low toxicity, its cost can limit its use in certain applications. Further research is needed to determine its full potential in various fields and to develop more cost-effective synthesis methods.
Méthodes De Synthèse
[bis(2-methylphenyl)phosphoryl]methanol can be synthesized through a multistep process involving the reaction of 2-methylphenol with phosphorus oxychloride, followed by the reaction of the resulting intermediate with formaldehyde. The final product is obtained by the addition of water to the reaction mixture and purification through recrystallization.
Applications De Recherche Scientifique
[bis(2-methylphenyl)phosphoryl]methanol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, [bis(2-methylphenyl)phosphoryl]methanol has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, multiple sclerosis, and Parkinson's disease.
In agriculture, [bis(2-methylphenyl)phosphoryl]methanol has been shown to have insecticidal properties and can be used as a pesticide. It has also been studied for its potential use in the treatment of plant diseases caused by fungi and bacteria.
In industry, [bis(2-methylphenyl)phosphoryl]methanol can be used as a flame retardant and a plasticizer. It has also been studied for its potential use in the production of polymers and resins.
Propriétés
IUPAC Name |
bis(2-methylphenyl)phosphorylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O2P/c1-12-7-3-5-9-14(12)18(17,11-16)15-10-6-4-8-13(15)2/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXLZBJXIVPMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(CO)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methylphenyl)phosphorylmethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5151632.png)
![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5151641.png)
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5151645.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5151651.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)
![4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5151657.png)
![1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5151662.png)
![4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5151665.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151672.png)


![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5151692.png)
